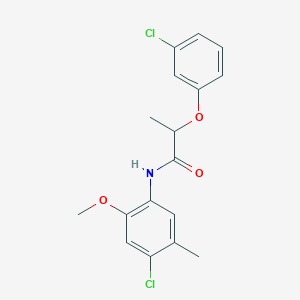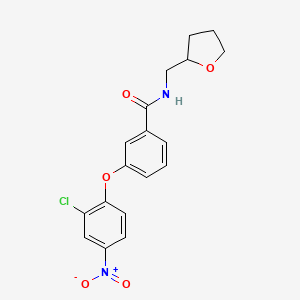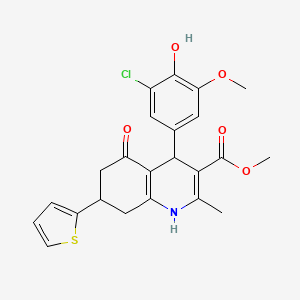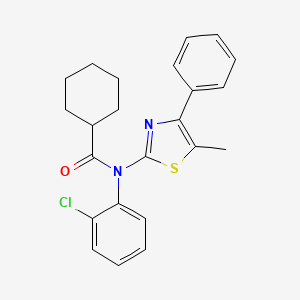
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide, also known as NMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. NMPP is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means that it can activate this receptor in a specific manner. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mechanism of Action
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide exerts its effects by selectively activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon activation, PPARδ forms a heterodimer with retinoid X receptor (RXR), which binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways, and the downregulation of genes involved in lipid synthesis and pro-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
- Increased fatty acid oxidation and glucose uptake in skeletal muscle and adipose tissue
- Improved insulin sensitivity and glucose tolerance
- Reduced inflammation and oxidative stress
- Inhibition of cancer cell growth and induction of apoptosis
- Improved cognitive function and reduced neuroinflammation
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide has several advantages for lab experiments, including:
- Selective activation of PPARδ without affecting other PPAR isoforms
- High potency and efficacy in vitro and in vivo
- Availability of commercial sources for easy access
However, this compound also has some limitations for lab experiments, including:
- Limited solubility in aqueous solutions, which can limit its use in certain assays
- Potential off-target effects at high concentrations
- Lack of long-term safety data for human use
Future Directions
There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide, including:
- Development of more potent and selective PPARδ agonists with improved pharmacokinetic properties
- Investigation of the long-term safety and efficacy of this compound and other PPARδ agonists in human clinical trials
- Exploration of the potential applications of this compound and other PPARδ agonists in the treatment of metabolic disorders, cancer, and neurodegenerative diseases
- Elucidation of the molecular mechanisms underlying the effects of this compound and other PPARδ agonists on lipid metabolism, glucose homeostasis, and inflammation.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation, which makes it a promising candidate for the treatment of metabolic disorders such as diabetes, obesity, and atherosclerosis. This compound has also been shown to have anti-cancer properties, as it can induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it can improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-7-15(16(22-3)9-14(10)19)20-17(21)11(2)23-13-6-4-5-12(18)8-13/h4-9,11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEACNXWKPJDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4073839.png)
![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)


![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4073867.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4073872.png)
![1-[2-(4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4073875.png)

![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)

![1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4073912.png)